2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
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Overview
Description
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and sulfanyl group play crucial roles in its activity, potentially interacting with enzymes and receptors to exert its effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-methoxyphenyl)propylidene]acetohydrazide
- **2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-chlorophenyl)propylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group, in particular, may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H27N5O2S |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C27H27N5O2S/c1-4-24(20-11-15-23(33)16-12-20)28-29-25(34)17-35-27-31-30-26(21-9-5-18(2)6-10-21)32(27)22-13-7-19(3)8-14-22/h5-16,33H,4,17H2,1-3H3,(H,29,34)/b28-24+ |
InChI Key |
BJTAJDZLOASNPA-ZZIIXHQDSA-N |
Isomeric SMILES |
CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)/C4=CC=C(C=C4)O |
Canonical SMILES |
CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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